6-溴-3-碘-1H-吲唑

描述

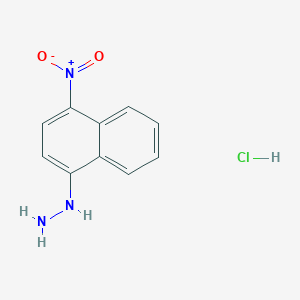

6-Bromo-3-iodo-1H-indazole is a halogenated indazole derivative, which is a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring and are known for their diverse pharmacological activities. The presence of bromine and iodine substituents on the indazole scaffold can significantly influence its chemical reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of halogenated indazoles, such as 6-bromo-3-iodo-1H-indazole, typically involves the functionalization of the indazole core. In the provided papers, there are descriptions of methods to synthesize substituted indazoles. For instance, the synthesis of 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole is reported as part of a divergent synthesis strategy using palladium cross-coupling reactions . Although the specific synthesis of 6-bromo-3-iodo-1H-indazole is not detailed, the methodologies described could potentially be adapted for its synthesis by altering the substitution pattern on the indazole ring.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, was elucidated, revealing a monoclinic space group with specific cell dimensions . While this does not directly describe 6-bromo-3-iodo-1H-indazole, it provides insight into the structural characteristics that might be expected for halogenated indazoles, including potential sites for intermolecular interactions and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of indazole derivatives is influenced by the presence and position of halogen substituents. Bromination of indazoles has been studied, showing that different positions on the indazole ring exhibit varying reactivity towards bromination . This suggests that the bromine and iodine on 6-bromo-3-iodo-1H-indazole would play a crucial role in its chemical behavior, particularly in reactions such as cross-coupling, where these halogens could be replaced by other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indazoles are determined by their molecular structure. The presence of bromine and iodine atoms is likely to increase the molecular weight and influence the compound's boiling and melting points. The electronic properties, such as dipole moment and polarizability, can also be affected, which may be relevant for the compound's potential applications in materials science. Although the specific properties of 6-bromo-3-iodo-1H-indazole are not provided, analogous compounds with bromine and iodine substituents on an aromatic heterocycle have been shown to possess interesting properties, such as in the case of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole .

科学研究应用

医药应用

含吲唑的杂环化合物,例如 6-溴-3-碘-1H-吲唑,具有广泛的医药应用 . 它们被用作降压药、抗癌药、抗抑郁药、抗炎药和抗菌剂 . 近年来上市的几种药物中都含有吲唑结构单元 .

抗肿瘤活性

已经合成并评估了一系列包括 6-溴-3-碘-1H-吲唑在内的吲唑衍生物对人类癌细胞系的抑制活性 . 这些细胞系包括肺癌 (A549)、慢性髓性白血病 (K562)、前列腺癌 (PC-3) 和肝癌 (Hep-G2) 细胞 . 一些化合物已显示出有希望的抑制效果以及对正常细胞的良好选择性 .

凋亡诱导

某些吲唑衍生物可以通过抑制 Bcl2 家族成员和 p53/MDM2 通路以浓度依赖的方式影响凋亡和细胞周期 . 这表明这些化合物可能是开发有效且低毒抗癌药物的有希望的支架 .

合成方法

包括 6-溴-3-碘-1H-吲唑在内的 1H- 和 2H-吲唑的合成一直是最近研究的重点 . 策略包括过渡金属催化反应、还原环化反应,以及通过连续形成 C–N 和 N–N 键而无需催化剂和溶剂合成 2H-吲唑 .

吲唑的 N1-酰化

已经开发了一种电化学方法用于吲唑的选择性 N1-酰化 . 在此过程中,吲唑被还原为吲唑阴离子和平和氢。 随后与酸酐反应会导致 N1 位的选择性酰化 .

新型抗癌药物的开发

鉴于吲唑衍生物的多样生物活性,它们在开发高效低毒的新型抗癌药物方面引起了极大关注 . 重点是提高选择性、克服耐药性和减少严重副作用 .

安全和危害

“6-Bromo-3-iodo-1H-indazole” is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding heat, flames, and sparks, and not releasing it into the environment .

作用机制

Target of Action

6-Bromo-3-iodo-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They are also used in the development of antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

For instance, they can inhibit the activity of phosphoinositide 3-kinase δ, a key enzyme involved in cellular functions such as cell growth and proliferation .

Biochemical Pathways

Indazole compounds can affect various biochemical pathways. For example, by inhibiting phosphoinositide 3-kinase δ, they can influence the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, apoptosis, and cell survival .

Result of Action

6-Bromo-3-iodo-1H-indazole and its derivatives have shown potential anticancer, antiangiogenic, and antioxidant activities . For instance, some derivatives of this compound have demonstrated inhibitory activity against the viability of various human cancer cell lines .

属性

IUPAC Name |

6-bromo-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUFQBYDQCUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646269 | |

| Record name | 6-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-88-0 | |

| Record name | 6-Bromo-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)